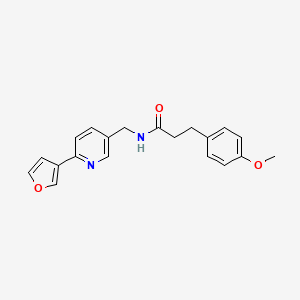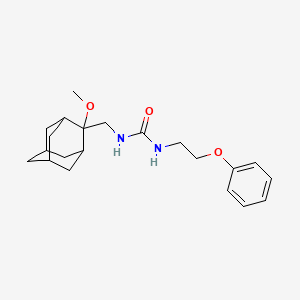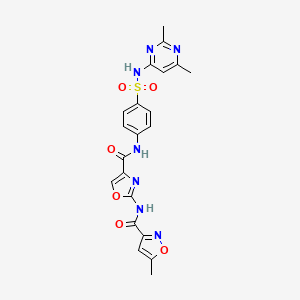![molecular formula C23H23N5 B2491984 2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1326870-25-0](/img/structure/B2491984.png)
2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of pyrazole derivatives, including those structurally related to the compound , typically involves the reaction of hydrazines with various ketones, aldehydes, or their analogs. For instance, the synthesis of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles was achieved by reacting isoflavones with hydrazine hydrate, indicating a versatile approach to synthesizing pyrazole derivatives through the reaction of complementary organic compounds under specific conditions (Lévai et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using NMR spectroscopy and theoretical calculations, which provide insights into the compound's electronic structure, tautomerism, and intramolecular interactions. For example, the study by Lévai et al. (2007) discusses the presence of intramolecular hydrogen bonds in pyrazole annular tautomers, highlighting the complex nature of these compounds' molecular structures.
Chemical Reactions and Properties
Pyrazole derivatives are known to undergo a variety of chemical reactions, including cyclocondensation, oxidation, and reactions with various reagents to form new compounds with potential biological activities. The reactivity of 1-(2-nitrophenyl)-5-aminopyrazoles under basic conditions leading to the formation of pyrazolo[5,1-c][1,2,4]benzotriazine oxides exemplifies the diverse reactivity of these compounds (Costanzo et al., 1994).
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of compounds structurally related to "2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine" have been widely reported. These compounds, including pyrazoles and pyrazolines, are synthesized through various chemical reactions and characterized for their structural and purity aspects using techniques like NMR spectroscopy and elemental analysis. These synthetic routes offer insights into developing novel compounds with potential biological activities (Lam et al., 2022).
Biological Activities
- Compounds with the pyrazolo[1,5-a]pyrazine scaffold have been investigated for their pharmacological properties. For instance, some derivatives have shown significant antitumor activity against various cancer cell lines, highlighting their potential as anticancer agents. These findings are supported by in vitro evaluations and assays like the WST-1 assay, which measures cellular growth inhibitory effects (Gomha et al., 2015).
Antimicrobial and Antifungal Evaluation
- Novel derivatives incorporating the pyrazolo[1,5-a]pyrazine moiety have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies have identified compounds with significant effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and fungal strains including Candida albicans and Saccharomyces cerevisiae, offering new avenues for the development of antimicrobial agents (Kamal et al., 2015).
Application in Dyes and Pigments
- Research into the derivatives of pyrazolo[1,5-a]pyrazine has also extended to their application in dyes and pigments, particularly for polyester fibers. The synthesized heterocyclic compounds have been evaluated for their solvatochromic behavior in various solvents, with findings suggesting their potential utility in industrial dyeing processes (Karcı, 2005).
Pharmacokinetics and Metabolism
- The pharmacokinetic profile, metabolism, and distribution of related compounds have been studied to understand their behavior in biological systems. These studies are crucial for assessing the potential of such compounds as therapeutic agents, providing insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics (Sutton et al., 1994).
Propriétés
IUPAC Name |
2-(2-methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-18-7-5-6-10-20(18)21-17-22-23(24-11-12-28(22)25-21)27-15-13-26(14-16-27)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWQJUSCEMIOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2491901.png)



![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![Glycine, N-[(7-methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-](/img/structure/B2491914.png)
![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide](/img/structure/B2491921.png)

![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2491924.png)